7(R)-7,8-Dihydrosinomenine
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Overview
Description
7®-7,8-Dihydrosinomenine is a naturally occurring alkaloid derived from the plant Sinomenium acutum. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7®-7,8-Dihydrosinomenine typically involves several steps, starting from the extraction of the precursor compounds from Sinomenium acutum. The key steps include:
Extraction: The initial extraction of the alkaloid from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Modification: Further chemical modifications, such as hydrogenation, are performed to obtain 7®-7,8-Dihydrosinomenine.
Industrial Production Methods: Industrial production of 7®-7,8-Dihydrosinomenine involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7®-7,8-Dihydrosinomenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7®-7,8-Dihydrosinomenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties. It has shown promise in the treatment of conditions such as arthritis and neuropathic pain.
Industry: Utilized in the development of pharmaceuticals and as a natural product in herbal medicine formulations.
Mechanism of Action
The mechanism of action of 7®-7,8-Dihydrosinomenine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors, which are involved in pain modulation.
Pathways Involved: It modulates the release of neurotransmitters and inhibits the activation of inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Morphine: Another opioid alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Sinomenine: A structurally related compound with similar anti-inflammatory properties.
Uniqueness: 7®-7,8-Dihydrosinomenine is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Unlike morphine and codeine, it has a lower potential for addiction and fewer side effects, making it a promising candidate for therapeutic use.
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1 |
InChI Key |
QAVNAPIOJZCYAH-ICMXQALXSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Origin of Product |
United States |
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